acetate CAS No. 480450-68-8](/img/structure/B8813906.png)
Methyl [(5-chloropyridin-2-yl)amino](oxo)acetate
Übersicht
Beschreibung
“Methyl (5-chloropyridin-2-yl)aminoacetate” is a chemical compound with the formula C8H7ClN2O3 . It is used in laboratory chemicals and for the manufacture of substances . It is also used in scientific research and development .
Physical And Chemical Properties Analysis
“Methyl (5-chloropyridin-2-yl)aminoacetate” is a mono-constituent substance . Its molecular weight is 214.61 g/mol .Safety and Hazards
“Methyl (5-chloropyridin-2-yl)aminoacetate” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wash skin thoroughly after handling . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .
Eigenschaften
CAS-Nummer |
480450-68-8 |
|---|---|
Molekularformel |
C8H7ClN2O3 |
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C8H7ClN2O3/c1-14-8(13)7(12)11-6-3-2-5(9)4-10-6/h2-4H,1H3,(H,10,11,12) |
InChI-Schlüssel |
QXJJODRMMDQBKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)NC1=NC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

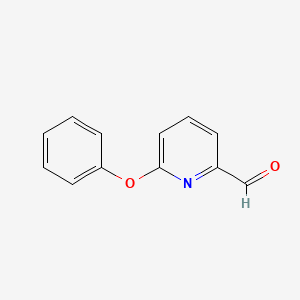

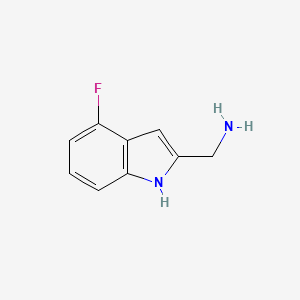
![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde](/img/structure/B8813853.png)
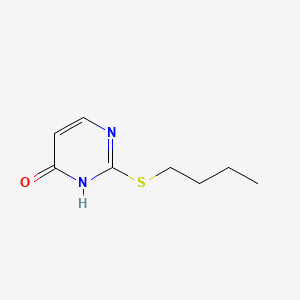
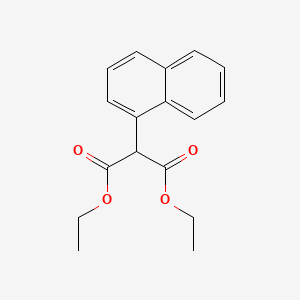
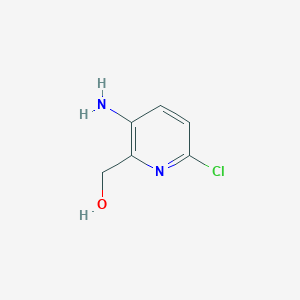
![Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B8813884.png)
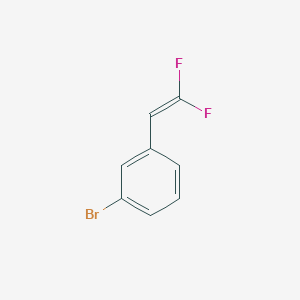
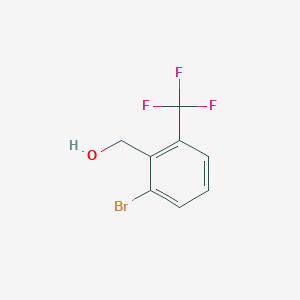
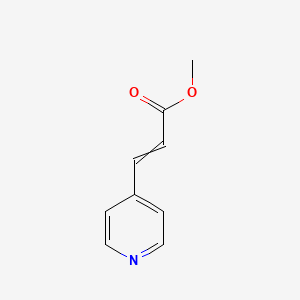
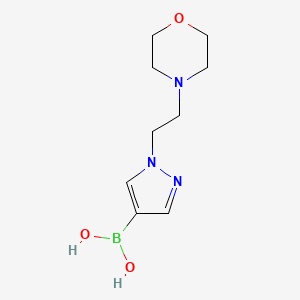

![6-Fluorothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B8813943.png)